molecular formula C13H23NO4 B13678205 tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate

Cat. No.: B13678205
M. Wt: 257.33 g/mol
InChI Key: KTWQJFMQWQXQFH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 2568607-37-2) is a bifunctional reagent designed for bioconjugation and chemical synthesis. This compound features a terminal alkyne group, which readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of Click Chemistry . This reaction allows for the reliable and efficient linkage of this molecule to azide-bearing compounds or biomolecules, enabling the construction of more complex architectures. The molecule also incorporates a tert-butoxycarbonyl (Boc)-protected primary amine, which is stable under basic conditions but can be readily deprotected under mild acidic conditions to reveal a reactive amine handle for further functionalization, such as amide bond formation . The integration of a polyethylene glycol (PEG) spacer, specifically a diethylene glycol chain, between these functional groups enhances the compound's solubility in aqueous and organic solvents and reduces potential steric hindrance during conjugation processes. With a molecular formula of C13H23NO4 and a molecular weight of 257.33, this crosslinker is a versatile building block in medicinal chemistry, materials science, and for the synthesis of PROTACs and antibody-drug conjugates (ADCs) . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) and Certificate of Analysis (COA) for detailed handling, storage, and purity information.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15)

InChI Key

KTWQJFMQWQXQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCC#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Protection of an amino or hydroxy group as a tert-butyl carbamate (Boc protection),
  • Introduction of the ethylene glycol linker,
  • Attachment of the but-3-yn-1-yloxy group via nucleophilic substitution or ether formation,
  • Purification by chromatographic methods.

The key step is the selective etherification of the terminal alkyne alcohol (but-3-yn-1-ol) with a Boc-protected ethylene glycol derivative or vice versa.

Detailed Synthetic Procedure from Literature

A representative preparation method, adapted from a modular synthetic approach for heterobifunctional molecules, is as follows:

  • Starting Materials:

    • tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-protected diethylene glycol amine derivative)
    • But-3-yn-1-ol or its activated derivative (e.g., halide or tosylate)
  • Base Activation:

    • Sodium hydride (NaH, 60% dispersion in mineral oil) is used to deprotonate the hydroxy group of the Boc-protected ethylene glycol derivative.
    • The reaction is carried out in a mixed solvent system such as tetrahydrofuran (THF) and dimethylformamide (DMF) at 0 °C under nitrogen atmosphere to avoid moisture.
  • Alkylation Step:

    • After 1 hour of stirring at 0 °C, the but-3-yn-1-yl halide (or equivalent electrophile) is added dropwise.
    • The reaction mixture is then stirred at room temperature for 16 hours to ensure complete conversion.
  • Quenching and Workup:

    • The reaction is quenched with saturated ammonium chloride solution.
    • Extraction is performed with ethyl acetate (EA), followed by washing with water and brine.
    • The organic layer is dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
  • Purification:

    • The crude product is purified by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (4:1) as the eluent.
    • The product is isolated as a colorless oil with yields around 60%.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%)
Deprotonation Sodium hydride (1.5 eq), THF/DMF (2:1), 0 °C, 1 h Formation of alkoxide intermediate -
Alkylation But-3-yn-1-yl halide (1.4 eq), RT, 16 h Ether bond formation -
Workup and Purification Sat. NH4Cl quench, EA extraction, silica gel chromatography This compound ~60%

Alternative Approaches and Notes

  • The use of sodium hydride as a base is critical for efficient deprotonation and subsequent nucleophilic substitution.
  • The reaction requires anhydrous conditions and inert atmosphere (nitrogen) to prevent side reactions.
  • Purification by silica gel chromatography is effective for isolating the pure product.
  • The terminal alkyne functionality is preserved under these mild conditions, allowing further functionalization.

Analytical and Research Outcomes

Characterization Data

  • NMR Spectroscopy: Typical ^1H NMR signals include tert-butyl singlet (~1.4 ppm), ethylene glycol methylene protons (3.4–3.8 ppm), and alkyne proton (~2.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C13H23NO4 (m/z 257.33).
  • Purity: Confirmed by chromatographic methods and absence of side products.

Yield and Reproducibility

  • Yields reported in the literature hover around 60%, indicating moderate efficiency.
  • Reaction times of 16 hours at room temperature are typical for complete conversion.
  • The method is reproducible and scalable for preparative purposes.

Chemical Reactions Analysis

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Compound Name Substituent Key Functional Group Molecular Weight (g/mol) Key Applications Reference
This compound But-3-yn-1-yloxy Terminal alkyne ~255.3* Click chemistry, bioconjugation
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate Propargyl ether (shorter alkyne) Terminal alkyne 243.30 Bioorthogonal labeling
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate Bromoethoxy Electrophilic bromide 344.20 Cross-coupling reactions
tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate Iodoethoxy Electrophilic iodide 359.20 Radiolabeling, SN2 reactions
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Hydroxyethoxy Hydroxyl group 263.33 Solubility enhancer, PEGylation

*Calculated based on molecular formula C₁₂H₂₁NO₄.

Key Observations:

Alkyne vs. Halogen Substituents: The terminal alkyne in the target compound enables bioorthogonal click chemistry, whereas bromo/iodo derivatives (e.g., ) are electrophilic and participate in nucleophilic substitutions or cross-coupling reactions.

Hydrophilicity vs. Reactivity :

  • Hydroxyethoxy derivatives (e.g., ) exhibit higher hydrophilicity due to the hydroxyl group, making them ideal for improving aqueous solubility in drug candidates. In contrast, the alkyne-containing compound prioritizes reactivity over solubility.

Key Observations:

  • The target compound is synthesized via nucleophilic substitution using Boc-protected amines and alkyl halides under basic conditions, similar to bromo/iodo analogues .
  • Aminoethoxy derivatives (e.g., ) require additional steps, such as azide reduction, to introduce the amine group.

Physicochemical Properties

Key Observations:

  • The alkyne-containing compound exhibits moderate lipophilicity (LogP ~1.5), balancing membrane permeability and solubility.
  • Bromo derivatives are light-sensitive and require dark storage , while hydroxyethoxy analogues are hygroscopic .

Biological Activity

Introduction

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate, with the CAS number 2222039-38-3, is a synthetic organic compound that has been investigated for its potential biological activities. This compound features a unique structure that may contribute to its interactions with biological systems, making it of interest in pharmacology and medicinal chemistry.

  • Molecular Formula : C15H27NO5
  • Molecular Weight : 301.3800 g/mol
  • Structure : The compound contains a tert-butyl group, an ether linkage, and a carbamate functional group, which may influence its solubility and reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

  • Target Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism.
  • Mechanism of Action : The inhibition mechanism is believed to involve the compound's ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in antibiotic development.

Study 1: Inhibition of Acetyl-CoA Carboxylase

A study published in Nature demonstrated that compounds similar to this compound exhibited significant inhibition of ACC. The researchers utilized kinetic assays to measure the inhibitory effects and determined that the compound could effectively reduce the activity of ACC in vitro, indicating its potential as a lead compound for developing new antibiotics targeting fatty acid synthesis pathways in bacteria .

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against E. coli and Staphylococcus aureus. The results indicated that this compound displayed bacteriostatic effects at certain concentrations, suggesting that it could serve as a scaffold for designing novel antibacterial agents .

Data Table

PropertyValue
CAS Number2222039-38-3
Molecular FormulaC15H27NO5
Molecular Weight301.3800 g/mol
Biological ActivityEnzyme inhibitor, Antimicrobial
Target EnzymeAcetyl-CoA Carboxylase
Bacterial Strains TestedE. coli, Staphylococcus aureus

Q & A

Q. How can QSAR models predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Build 3D molecular descriptors (e.g., HOMO/LUMO energies, polar surface area) using Gaussian09. Validate against experimental reaction yields (R² >0.85). Predict regioselectivity in alkyne reactions via Fukui indices .

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